N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide
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Overview
Description
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidinones. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidinone core fused with a difluorobenzamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide
- N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(thiophen-2-yl)acetamide
- N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide
Uniqueness
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide is unique due to its specific substitution pattern and the presence of the difluorobenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Biological Activity
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine and research.
Chemical Structure and Properties
The compound features a pyrido[1,2-a]pyrimidine core with various functional groups that contribute to its biological activity. The molecular formula is C18H18F2N4O, and it has a molecular weight of 348.36 g/mol. The structural complexity allows for interactions with multiple biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate signaling pathways involved in cell proliferation and apoptosis.
Key Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cancer cell growth.
- Receptor Modulation: It can bind to certain receptors, altering their activity and influencing cellular responses.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Activity | Description |
---|---|
Anticancer | Demonstrated cytotoxic effects against various cancer cell lines. |
Antimicrobial | Exhibits inhibitory activity against certain bacterial strains. |
Anti-inflammatory | Potential to reduce inflammation markers in vitro and in vivo models. |
Enzyme Inhibition | Inhibits specific kinases involved in cancer progression. |
Case Studies and Research Findings
-
Anticancer Activity:
- A study showed that this compound significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis through the mitochondrial pathway .
- Antimicrobial Properties:
- Anti-inflammatory Effects:
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions including:
- Condensation Reactions: Starting from 2,7-dimethylpyrido[1,2-a]pyrimidine derivatives.
- Functional Group Modifications: To introduce the difluorobenzamide moiety.
Synthetic Route Example:
- Start with 2,7-dimethylpyrido[1,2-a]pyrimidine.
- React with 2,6-difluorobenzoyl chloride under basic conditions to form the amide linkage.
Properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c1-9-6-7-13-20-10(2)15(17(24)22(13)8-9)21-16(23)14-11(18)4-3-5-12(14)19/h3-8H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHGSBCNBVWXGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=C(C=CC=C3F)F)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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